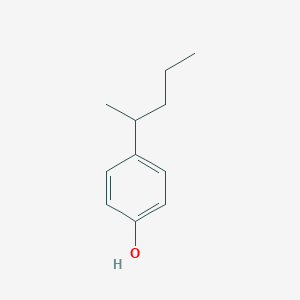

Phenol, 4-(1-methylbutyl)-

Description

Contextual Significance of Alkylphenols in Contemporary Scientific Inquiry

Alkylphenols are a class of synthetic organic compounds with widespread industrial applications. wikipedia.org They are primarily used as intermediates in the production of nonionic surfactants, antioxidants, and resins for polymers. wikipedia.orgsquarespace.com The most commercially significant alkylphenols include nonylphenol (NP) and octylphenol (B599344) (OP). panda.org Their ethoxylates, known as alkylphenol ethoxylates (APEs), have been extensively used as surfactants in detergents, emulsifiers in pesticide formulations, and in various industrial processes. taylorandfrancis.comsigmaaldrich.com

The broad utility of alkylphenols has led to their widespread presence in the environment. panda.orgnih.gov They are considered ubiquitous environmental contaminants, detected in various matrices including water, sediment, soil, and even in living organisms. bibliotekanauki.plresearchgate.net This has raised concerns within the scientific community due to their potential as endocrine-disrupting compounds (EDCs). nih.govbibliotekanauki.pl EDCs can interfere with the endocrine systems of wildlife and humans, leading to adverse health effects. researchgate.net Consequently, a significant body of research has focused on the occurrence, fate, and toxicological effects of alkylphenols in the environment. bibliotekanauki.plresearchgate.net

The persistence and bioaccumulation potential of certain alkylphenols have prompted regulatory actions in some regions, such as the European Union, which has restricted the use of nonylphenol and its ethoxylates in certain applications. panda.org This regulatory landscape has further fueled scientific inquiry into the properties and environmental impact of various alkylphenols.

Research Rationale for Investigating Phenol (B47542), 4-(1-methylbutyl)-

The investigation into Phenol, 4-(1-methylbutyl)- is driven by several key factors. As a member of the alkylphenol family, it shares structural similarities with more well-known EDCs like nonylphenol and octylphenol. wikipedia.orgpanda.org This structural analogy raises questions about its own potential biological activity and environmental impact. Research into this specific compound can help to build a more comprehensive understanding of the structure-activity relationships within the broader class of alkylphenols.

Furthermore, understanding the physicochemical properties of Phenol, 4-(1-methylbutyl)-, such as its solubility and partitioning behavior, is crucial for predicting its environmental fate and transport. The bulky alkyl group influences its physical properties, making it less soluble in water and more soluble in organic materials. cymitquimica.com This has implications for its potential to accumulate in sediments and biota.

Academic research into Phenol, 4-(1-methylbutyl)- also contributes to the development of analytical methods for detecting and quantifying alkylphenols in environmental samples. The synthesis and characterization of this compound provide a reference standard for such analyses.

Overview of Academic Research Trajectories for Related Phenolic Compounds

Research on phenolic compounds is a vast and evolving field. nih.gov Historically, research focused on the isolation and structural elucidation of naturally occurring phenols from plants. nih.gov In recent decades, the focus has expanded significantly to include synthetic phenolic compounds and their applications and environmental implications.

Key research trajectories for related phenolic compounds include:

Environmental Fate and Ecotoxicology: A major area of research revolves around the environmental occurrence, persistence, and toxicity of alkylphenols like nonylphenol and 4-tert-butylphenol (B1678320). acs.org Studies have investigated their effects on aquatic organisms, including their potential to disrupt endocrine function. oup.comembrapa.br

Endocrine Disruption: The estrogenic activity of certain alkylphenols has been a significant driver of research. wikipedia.org Studies using in vitro and in vivo models have explored the mechanisms by which these compounds interact with estrogen receptors and their potential to cause reproductive and developmental effects. nih.govnih.gov

Biodegradation and Remediation: Researchers are actively investigating the microbial degradation of alkylphenols as a potential means of remediating contaminated environments. nih.gov This includes identifying microbial strains capable of breaking down these compounds and elucidating the metabolic pathways involved.

Synthesis and Industrial Applications: The synthesis of various alkylphenols and their derivatives continues to be an active area of research, driven by their use as intermediates in the production of polymers, surfactants, and other industrial chemicals. wikipedia.orgsquarespace.com

Analytical Method Development: The need to monitor the levels of phenolic compounds in the environment and in biological samples has led to the development of sophisticated analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.com

Human Health Effects: There is growing interest in the potential human health effects of exposure to phenolic compounds, including their role in oxidative stress and as potential carcinogens. nih.govaku.edu.tr

Structure

3D Structure

Properties

IUPAC Name |

4-pentan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-4-9(2)10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHGIRIGZAGNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904255 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-06-4, 25735-67-5 | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-sec-Amylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025735675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-(1-methylbutyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-sec-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(1-Methylbutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Phenol, 4 1 Methylbutyl

Strategies for Laboratory Synthesis of Phenol (B47542), 4-(1-methylbutyl)- and Related Analogues

The laboratory synthesis of 4-alkylphenols such as Phenol, 4-(1-methylbutyl)- typically involves the electrophilic alkylation of phenol, a classic example of a Friedel-Crafts alkylation reaction. In this process, phenol is reacted with an appropriate alkylating agent in the presence of an acid catalyst. For the synthesis of Phenol, 4-(1-methylbutyl)-, suitable alkylating agents would include 2-pentanol (B3026449) or 2-pentene, with a catalyst like aluminum trichloride (B1173362) (AlCl₃) or a solid acid. lookchem.comrsc.org

The reaction mechanism is initiated by the activation of the alkylating agent by the Lewis acid catalyst, generating a carbocation or a highly polarized complex. This electrophile then attacks the electron-rich phenol ring. The hydroxyl group of phenol is a strong ortho-, para-directing group, leading to the substitution at positions 2 and 4. The formation of the para-substituted product, Phenol, 4-(1-methylbutyl)-, is often favored, although ortho-isomers can also be formed. rsc.orguobaghdad.edu.iq The synthesis of related analogues can be achieved by varying the alkylating agent; for example, using isobutylene (B52900) leads to the production of tert-butyl phenols. vinatiorganics.com

Table 1: Typical Components in Friedel-Crafts Alkylation for Phenol, 4-(1-methylbutyl)- Synthesis

| Component | Role | Example(s) |

|---|---|---|

| Aromatic Substrate | The core structure to be alkylated. | Phenol lookchem.com |

| Alkylating Agent | Source of the alkyl group to be added. | 2-Pentanol, 2-Pentene lookchem.com |

| Catalyst | Activates the alkylating agent. | Aluminum trichloride (AlCl₃) lookchem.com |

This table is illustrative of common reagents used in Friedel-Crafts alkylation for this class of compounds.

Derivatization Techniques for Enhanced Analytical and Mechanistic Studies

Derivatization is a critical step in the analysis of phenolic compounds by techniques like gas chromatography (GC). researchgate.net It involves chemically modifying the analyte to improve its volatility, thermal stability, and detectability. numberanalytics.com For Phenol, 4-(1-methylbutyl)-, the primary site of derivatization is the acidic phenolic hydroxyl group, which can otherwise cause poor chromatographic peak shape and adsorption issues. jfda-online.com

Alkylation converts the phenolic hydroxyl group into a more stable and less polar ether. actascientific.comlibretexts.org This transformation protects the active hydrogen, leading to improved chromatographic behavior. researchgate.net

Pentafluorobenzyl Bromide (PFBBr): This is a widely used reagent for derivatizing phenols, carboxylic acids, and thiols. researchgate.netjst.go.jp The reaction, typically carried out in a basic medium or with a phase-transfer catalyst like 18-crown-6, involves the nucleophilic attack of the phenoxide ion on the PFBBr, forming a pentafluorobenzyl ether derivative. sigmaaldrich.comresearch-solution.com These derivatives are highly sensitive to electron capture detection (ECD), making this method suitable for trace-level analysis of phenols in environmental samples. sigmaaldrich.comoup.com

Diazomethane (B1218177): A potent but hazardous reagent, diazomethane (CH₂N₂) reacts with acidic protons, including those of phenols and carboxylic acids, to form methyl ethers and methyl esters, respectively. colostate.edu It is often used in ethereal solutions and reacts rapidly without the need for high temperatures, but its toxicity and explosive nature demand careful handling. colostate.edu

Silylation is one of the most common derivatization techniques, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.netrestek.com This significantly increases the volatility and thermal stability of the phenol. smolecule.com

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): BSTFA is a powerful and versatile silylating agent that reacts with a wide range of functional groups, including alcohols, phenols, and carboxylic acids, to form TMS derivatives. smolecule.comsrlchem.comcovachem.com The reaction is often catalyzed by the addition of 1% Trimethylchlorosilane (TMCS), which acts as an acid scavenger and drives the reaction to completion. researchgate.netrestek.com A rapid derivatization of alkylphenols using BSTFA in acetone (B3395972) can be achieved quantitatively at room temperature. nih.gov

Trimethylchlorosilane (TMCS): While often used as a catalyst with other silylating agents, TMCS can also be used as a reagent, typically in combination with a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.netgcms.cz

Trimethylsilylimidazole (TMSI): TMSI is a highly selective silylating reagent. researchgate.net It is particularly effective for derivatizing hydroxyl groups (alcohols and phenols) but does not readily react with less acidic amines or amides, making it useful when selective derivatization is required. research-solution.com

Table 2: Comparison of Common Silylating Reagents for Phenol Derivatization

| Reagent | Key Features | Common Catalyst/Co-reagent |

|---|---|---|

| BSTFA | Highly versatile and powerful; reacts with many functional groups. srlchem.comcovachem.com | 1% TMCS restek.com |

| TMCS | Often used as a catalyst; can be a primary reagent. researchgate.net | Pyridine (as a base) researchgate.net |

Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide, to form an ester. numberanalytics.comlibretexts.org This process protects the active hydrogen, reduces polarity, and enhances stability. gcms.cz For example, reacting Phenol, 4-(1-methylbutyl)- with acetic anhydride in the presence of a catalyst would yield 4-(1-methylbutyl)phenyl acetate. rsc.org Fluorinated anhydrides, like trifluoroacetic anhydride (TFAA), are also used to introduce fluorine atoms into the molecule, creating derivatives that are highly responsive to electron capture detectors in GC analysis. jfda-online.comgcms.cz

The derivatization of Phenol, 4-(1-methylbutyl)- is an excellent example of a chemoselective transformation. The reagents discussed—alkylating, silylating, and acylating agents—preferentially react with the acidic and nucleophilic phenolic hydroxyl group over the less reactive C-H bonds of the aromatic ring under typical derivatization conditions. researchgate.netnih.gov This selectivity allows for the targeted modification of the hydroxyl group to improve analytical properties without altering the rest of the molecule. rsc.org

Regioselectivity in this context refers to the selective reaction at a particular site within a molecule containing multiple reactive sites. While Phenol, 4-(1-methylbutyl)- has only one hydroxyl group, in more complex polyphenolic molecules, selective derivatization of one phenolic group over another can be a significant challenge. kib.ac.cn However, for a simple monosubstituted phenol, the derivatization of the hydroxyl group (O-alkylation, O-silylation, O-acylation) is inherently regioselective for the oxygen atom. acs.org This stands in contrast to reactions designed for C-H functionalization of the phenol ring, which require different catalysts and conditions, such as transition-metal catalysis, to direct reactions to the ortho or para positions of the ring. rsc.orgacs.org

Acylation Derivatization Techniques

Role of Phenol, 4-(1-methylbutyl)- as a Versatile Chemical Intermediate in Complex Molecule Synthesis

Phenol, 4-(1-methylbutyl)- and its structural isomers are valuable intermediates in the chemical industry. cymitquimica.com They serve as building blocks for a variety of more complex molecules, leveraging the reactivity of both the phenolic hydroxyl group and the aromatic ring.

Antioxidants and Surfactants: Alkylphenols, in general, are precursors to antioxidants used in plastics and rubber. vinatiorganics.com They are also used in the synthesis of surfactants. cymitquimica.com

Polymers and Resins: Related compounds like 4-tert-butylphenol (B1678320) are used extensively in the production of epoxy and polycarbonate resins. vinatiorganics.com

Pesticides: The structural motif of an alkylphenol is found in various biologically active compounds. For instance, the isomer 3-(1-methylbutyl)phenyl is a key intermediate in the synthesis of Bufencarb, a carbamate (B1207046) insecticide. google.com The synthesis involves reacting the phenol with an isocyanate or a similar reagent to form the carbamate ester, demonstrating the utility of the phenolic hydroxyl group as a reactive handle for constructing more complex functional molecules. google.com

The ability to undergo further electrophilic substitution on the aromatic ring or transformations at the hydroxyl group makes Phenol, 4-(1-methylbutyl)- a versatile platform for creating a diverse range of chemical products.

Investigations into the Biological Activities of Phenol, 4 1 Methylbutyl

Exploration of Antimicrobial Properties: Antifungal and Antibacterial Efficacy

Phenol (B47542), 4-(1-methylbutyl)- has demonstrated significant antimicrobial properties, exhibiting efficacy against a range of bacteria and fungi. Its activity is part of the broader antimicrobial action recognized in phenolic compounds, which are utilized in various disinfectant and preservative applications. epa.gov

The antibacterial efficacy of 4-tert-amylphenol (B45051) has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. Studies have shown its activity against both Gram-positive and Gram-negative bacteria. For instance, it is effective against Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as Pseudomonas aeruginosa. lidorr.com While specific MIC values for fungal strains are less commonly reported in readily available literature, its use in fungicidal preparations indicates a broad spectrum of activity. epa.govnih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Phenol, 4-(1-methylbutyl)- Against Selected Bacteria

| Bacterium | Strain | MIC (mg/L) |

|---|---|---|

| Staphylococcus aureus | - | 50 |

| Staphylococcus aureus | MRSA | 75 |

| Pseudomonas fluorescens | - | 200 |

| Escherichia coli | - | 250 |

| Pseudomonas aeruginosa | - | >1000 |

Data sourced from commercial product information for p-tert-amylphenol. lidorr.com

Mechanistic Hypotheses of Antimicrobial Action

The primary mechanism behind the antimicrobial action of alkylphenols like Phenol, 4-(1-methylbutyl)- is the disruption of the microbial cell membrane. These compounds, due to their lipophilic alkyl chain and hydrophilic phenolic group, can intercalate into the lipid bilayer of the cell membrane. This insertion increases the permeability of the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and nucleic acids, which ultimately results in cell death. The presence of substituent groups on the phenol ring, such as the 1-methylbutyl group, is crucial for this activity, as it enhances the compound's ability to penetrate the cell membrane. Some phenolic compounds can also act by denaturing essential enzymes and other proteins within the cytoplasm. acs.org

Structure-Activity Relationships Governing Antimicrobial Potency of Phenolic Structures

The antimicrobial potency of phenolic compounds is intrinsically linked to their chemical structure. For alkylphenols, a key determinant of activity is the nature of the alkyl group attached to the phenolic ring. The length and branching of this alkyl chain significantly influence the compound's lipophilicity, which in turn affects its ability to partition into and disrupt the microbial cell membrane. basicmedicalkey.com

Generally, increasing the length of the alkyl chain up to a certain point enhances antimicrobial activity by increasing surface activity. basicmedicalkey.com However, this effect is often balanced by a decrease in water solubility, which can limit efficacy. basicmedicalkey.com The position of the alkyl group on the phenolic ring also plays a role; substitution at the para-position, as seen in Phenol, 4-(1-methylbutyl)-, is often associated with strong antimicrobial effects. basicmedicalkey.com Furthermore, the introduction of other substituents, such as halogens, can further modulate the antimicrobial spectrum and potency by altering the electronic properties and reactivity of the phenol.

Assessment of Antioxidant Potential and Modulation of Oxidative Stress

Phenol, 4-(1-methylbutyl)- is utilized in industrial applications as a stabilizer, which points to its inherent antioxidant capabilities. Phenolic compounds, in general, are well-known antioxidants due to the ability of the hydroxyl group on the aromatic ring to donate a hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.

While specific quantitative antioxidant data for pure Phenol, 4-(1-methylbutyl)- from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not extensively detailed in publicly accessible research, its presence has been identified in plant extracts that exhibit antioxidant activity. For example, a derivative of 4-tert-amylphenol was detected in the rhizome extract of Alpinia nigra, which demonstrated antioxidant potential in both DPPH and FRAP (Ferric Reducing Antioxidant Power) assays. researchgate.nethorizonepublishing.com

In Vitro and Computational Approaches to Elucidating Antioxidant Mechanisms

The antioxidant mechanism of phenolic compounds can be elucidated through various in vitro and computational methods. In vitro assays like DPPH and ABTS measure the radical scavenging capacity of a compound. The antioxidant activity of Schiff base ligands derived from 2-amino-4-tert-amylphenol (B1267436) has been evaluated using the DPPH assay, with some derivatives showing significant radical scavenging activity. nih.govrsc.org This suggests that the 4-(1-methylbutyl)phenol moiety contributes to the antioxidant potential of these larger molecules. nih.govrsc.org

Computational studies, often employing Density Functional Theory (DFT), provide theoretical insights into the antioxidant mechanism at a molecular level. These studies can calculate parameters such as Bond Dissociation Enthalpy (BDE) of the phenolic hydroxyl group, which is a key indicator of the ease of hydrogen atom donation to a free radical. uc.pt While specific computational studies focused solely on Phenol, 4-(1-methylbutyl)- are not widely available, the principles derived from studies on other phenolic compounds are applicable. These computational approaches help to predict the most likely mechanism of antioxidant action, which can be hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET). mdpi.com

Broader Biological Contexts and Future Research Directions

The biological activities of Phenol, 4-(1-methylbutyl)- extend beyond its direct antimicrobial and antioxidant effects. Its structural similarity to other bioactive alkylphenols suggests potential for a wider range of biological interactions. For instance, alkylphenols are known to interact with various biological systems, and their derivatives are investigated for a range of therapeutic applications. nih.govresearchgate.net

Future research should aim to fill the existing gaps in our understanding of this compound. This includes conducting comprehensive in vitro antioxidant assays on the pure compound to determine its specific radical scavenging activity (e.g., IC50 values in DPPH and ABTS assays). Furthermore, dedicated computational studies on Phenol, 4-(1-methylbutyl)- would provide a deeper understanding of its antioxidant mechanism and structure-activity relationships. Investigating its efficacy against a broader panel of clinically relevant microbial strains, including resistant variants and fungi, would further delineate its antimicrobial spectrum.

Contribution to Natural Product Research and Bioactive Compound Discovery

Phenol, 4-(1-methylbutyl)- and related alkylphenols are part of the vast landscape of natural and nature-inspired bioactive compounds. While this specific compound is often produced synthetically for industrial use, the alkylphenol structural motif is found in nature. acs.orgresearchgate.netrsc.org Cyanobacteria, for example, are known to produce a variety of alkylated phenols and resorcinols with potent biological activities, such as the anaephenes, which exhibit antimicrobial properties. acs.orgnih.gov

The study of simple, synthetically accessible compounds like Phenol, 4-(1-methylbutyl)- provides valuable insights for medicinal chemists and natural product researchers. Understanding the structure-activity relationships of these fundamental molecules can guide the synthesis of more complex and potent analogues with improved therapeutic potential. The exploration of such compounds contributes to the broader field of bioactive compound discovery, potentially leading to the development of new antimicrobial or antioxidant agents. uc.pt

Toxicological Assessment and Mechanistic Elucidation of Phenol, 4 1 Methylbutyl

Methodologies for In Vitro and In Vivo Toxicological Investigations of Phenolic Compounds

The toxicological properties of phenolic compounds, including 4-(1-methylbutyl)phenol, are assessed through a variety of in vitro (cell-based) and in vivo (animal-based) studies. These methods are crucial for determining the potential hazards of these chemicals.

In Vitro Methods:

Cell-Based Assays: In vitro studies often utilize cell lines to investigate the cytotoxic effects of phenolic compounds. For instance, the MCF-7 cell proliferation assay is employed to assess the estrogenic activity of flavonoids, a class of phenolic compounds. acs.org Another common method is the use of isolated rat hepatocytes to study the potential for oxidative stress. nih.gov

Receptor Binding Assays: To understand the mechanism of endocrine disruption, recombinant human estrogen receptors are used to examine the binding affinity of alkylphenols. nih.gov These assays measure the ability of a test chemical to displace a radiolabeled estrogen, providing insight into its potential to interfere with the endocrine system. nih.gov

Ames Test: This test is a widely used method for assessing the mutagenic potential of chemical compounds, including phenolic flavonoids, by using specific strains of Salmonella typhimurium. acs.org

In Vivo Methods:

Animal Models: In vivo studies typically involve administering the compound to animal models, such as rats, mice, rabbits, and guinea pigs, through various routes of exposure like oral gavage, drinking water, or dermal application. www.gov.ukcdc.gov These studies evaluate a range of endpoints, including acute toxicity (lethality), systemic effects on various organs, and developmental and reproductive toxicity. www.gov.ukcdc.govepa.gov

Chicken Embryonic Assay: This assay is used to evaluate the developmental toxicity of compounds by observing mortality and malformation rates in chicken embryos. acs.org

Root Elongation Test: In the context of ecotoxicology, the root elongation method using plant species like cucumber, lettuce, and millet is employed to assess the phytotoxicity of phenolic compounds. oup.comoup.comdeepdyve.com

Cellular and Molecular Mechanisms of Toxicity

The toxicity of Phenol (B47542), 4-(1-methylbutyl)- and related phenolic compounds stems from their interactions with cellular components and their ability to disrupt fundamental biological processes.

Protein Denaturation and Coagulation Necrosis Phenomena

Phenolic compounds are known to cause tissue damage through protein denaturation and coagulation necrosis. www.gov.ukcdc.govrfppl.co.in

Mechanism of Action: Phenol's dual hydrophilic and lipophilic nature allows it to readily penetrate cell membranes. nih.gov Once inside the cell, it denatures and precipitates proteins, leading to cell death and necrosis. rfppl.co.innih.gov This process disrupts the normal function of cellular structures and enzymes.

Coagulation Necrosis: This is a characteristic effect of phenol exposure, particularly on the skin and mucous membranes. www.gov.ukpediatriconcall.com The denaturation of proteins leads to the formation of a firm, coagulated mass of dead tissue. www.gov.uk Concentrated solutions of phenol can produce coagulative necrosis, which may paradoxically reduce further absorption of the compound. www.gov.uk

Factors Influencing Protein Interaction: The interaction between phenolic compounds and proteins can be influenced by factors such as temperature. Thermal denaturation of proteins can expose previously hidden hydrophobic sites, potentially altering the binding affinity of phenolics. nih.gov These interactions can be either non-covalent (reversible) or covalent (irreversible and more stable). nih.govrsc.org

Uncoupling of Oxidative Phosphorylation by Substituted Phenol Derivatives

Substituted phenol derivatives can exert their toxic effects by uncoupling oxidative phosphorylation, a critical process for cellular energy production. nih.govnih.gov

Mechanism of Uncoupling: Uncouplers like substituted phenols act as protonophores, shuttling protons across the inner mitochondrial membrane. nih.govdss.go.th This dissipates the proton gradient that is essential for the synthesis of ATP, the cell's primary energy currency. dss.go.th The process involves both the neutral phenol species and the charged phenoxide anion. dss.go.th

Factors Influencing Uncoupling Activity: The uncoupling activity of a substituted phenol is determined by several physicochemical properties, including its hydrophobicity (partition coefficient) and its acidity (acid dissociation constant). nih.govjst.go.jp The ability of the compound to partition into the mitochondrial membrane and its tendency to donate a proton are key factors. nih.gov The translocation rate of the phenolic species across the membrane is also a critical determinant of its uncoupling potency. dss.go.th

Endocrine Disruption Potentials and Receptor-Mediated Effects (e.g., Estrogen Receptor Interactions)

Certain alkylphenols, including those structurally related to 4-(1-methylbutyl)phenol, are recognized as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with the endocrine system, primarily through interactions with the estrogen receptor (ER). nih.govnih.gov

Estrogen Receptor Binding: Alkylphenols can bind to both estrogen receptor subtypes, ERα and ERβ. oup.com Studies have shown that para-substituted alkylphenols can bind to the human estrogen receptor in a dose-dependent manner. nih.gov The binding affinity of these compounds is influenced by the length and branching of the alkyl chain. nih.govuts.edu.au

Mechanism of Action: The estrogenic activity of alkylphenols is mediated by their binding to the ER, which can mimic the effects of the natural hormone 17β-estradiol. nih.gov This interaction can trigger a cascade of events, including the stimulation of vitellogenin gene expression in fish and the growth of estrogen-sensitive breast cancer cell lines. nih.gov The phenolic hydroxyl group is crucial for this binding activity. nih.gov

Relative Potency: While alkylphenols can elicit estrogenic responses, their binding affinity to the ER is significantly lower than that of 17β-estradiol, often by several orders of magnitude. nih.govuts.edu.aunerc.ac.uk For example, 4-octylphenol (B30498) was found to be about 1000-fold less potent than 17β-estradiol in stimulating biological responses. nih.gov

Systemic Toxicological Profiles and Organ-Specific Manifestations in Model Organisms

Exposure to phenolic compounds can lead to a wide range of systemic toxic effects, affecting multiple organ systems.

General Systemic Effects: Systemic toxicity can occur rapidly following absorption through various routes. www.gov.uk Manifestations can include cardiovascular shock, cardiac arrhythmias, metabolic acidosis, and neurological effects such as seizures. www.gov.uknih.gov

Organ-Specific Toxicity:

Dermal: Application of phenol to the skin can cause edema, erythema, and necrosis. cdc.gov Repeated exposure may lead to skin irritation and inflammation. www.gov.uk

Respiratory: Inhalation of phenol can result in respiratory irritation, hyperaemia, bronchopneumonia, and purulent bronchitis in animal models. www.gov.uknih.gov

Gastrointestinal: Ingestion can lead to inflammation and necrosis of the mucous membranes of the throat and esophagus. www.gov.uk

Hepatic: Liver damage, including centrilobular degeneration and necrosis, has been observed in animals exposed to phenol. cdc.govnih.gov

Renal: Acute renal failure and renal tubular necrosis are potential consequences of phenol exposure. www.gov.ukcdc.gov

Immunological: Some studies have reported effects on the spleen and thymus in animals treated with phenol. cdc.gov

Ecotoxicological Impact Assessment on Aquatic and Terrestrial Biota

Phenolic compounds, including alkylphenols, can have significant adverse effects on both aquatic and terrestrial organisms. researchgate.net

Aquatic Toxicity: Alkylphenols and their degradation products are persistent in the aquatic environment and can be toxic to a wide range of organisms. nih.gov

Toxicity to Aquatic Organisms: Acute toxicity values for alkylphenols in aquatic invertebrates and fish generally range from about 20 to 3,000 µg/L. oup.com The marine bacterium Vibrio fischeri has been shown to be particularly sensitive to some alkylphenols. nih.gov

Bioaccumulation: Alkylphenols have a low to moderate potential for bioaccumulation in aquatic organisms. oup.com

Terrestrial Toxicity: Phenolic compounds can also be toxic to terrestrial organisms, including plants and soil invertebrates. oup.comresearchgate.net

Phytotoxicity: The root elongation method is a common test for assessing the toxicity of phenolic compounds to plants. oup.comoup.com Studies have shown that the toxicity of phenols to plants like millet is correlated with their molecular weight and hydrophobicity. oup.comoup.com

Soil Organisms: Phenol has been shown to be toxic to various soil organisms, with estimated hazardous concentrations for 5% of species (HC5) being 18.4 mg/kg for acute effects and 0.3 mg/kg for chronic effects. researchgate.net

Application of Bioindicator Species and Battery of Biotests in Ecotoxicity Studies

The ecotoxicological assessment of chemical substances, including alkylphenols like Phenol, 4-(1-methylbutyl)-, increasingly relies on a "battery of biotests" approach. grafiati.com This methodology utilizes a suite of bioindicator species from different trophic levels (e.g., producers, consumers, and decomposers) to generate a comprehensive profile of a substance's potential environmental impact. grafiati.commicrobiotests.com The rationale for this strategy is that a single-species test may not be sufficient to predict the effects across an entire ecosystem, as sensitivity to a specific toxicant can vary significantly among different organisms. researchgate.net The use of a test battery provides a more robust and ecologically relevant assessment than relying on a single test alone.

Bioindicator species are organisms used to monitor the health of an environment or ecosystem. In the context of aquatic ecotoxicology for phenolic compounds, this battery often includes tests on bacteria, algae, crustaceans, and fish. researchgate.net Common bioindicators include:

Bacteria: Vibrio fischeri (often used in the Microtox® assay) is a luminescent bacterium where toxicity is measured as an inhibition of light output. researchgate.net

Algae: Species like Pseudokirchneriella subcapitata (a green algae) are used to assess impacts on primary producers, with endpoints typically focused on growth inhibition. windows.net

Crustaceans: Daphnia magna (a water flea) is a standard consumer-level organism for acute and chronic toxicity testing, where immobilization or reproductive effects are measured. microbiotests.comwindows.net

Fish: Species such as the fathead minnow (Pimephales promelas) or zebrafish (Danio rerio) are used to evaluate acute lethality (LC50) or chronic effects on growth and reproduction. windows.netekb.eg

While specific data for Phenol, 4-(1-methylbutyl)- is limited in publicly available literature echemi.com, the ecotoxicity of structurally similar alkylphenols, such as p-tert-amylphenol (a C5-alkylphenol), has been evaluated using these standard bioassays. researchgate.net For p-tert-amylphenol, studies have determined its toxicity across these trophic levels, revealing it to be very toxic to aquatic life with long-lasting effects. windows.net For instance, the half-maximal effective concentration (EC50) for Daphnia magna over 48 hours was found to be in the range of >1 to 10 mg/L, and the 96-hour lethal concentration (LC50) for Pimephales promelas was also in the >1 to 10 mg/L range. windows.net Such data, when collected across a battery of tests, allows for a more holistic understanding of the potential risk posed by a chemical to the aquatic environment. The application of this multitrophic testing approach is crucial for characterizing the hazards of data-poor substances like Phenol, 4-(1-methylbutyl)-. microbiotests.com

Environmental Risk Assessment Frameworks for Alkylphenols

Environmental Risk Assessment (ERA) for chemical substances like alkylphenols is a structured process used by regulatory bodies globally to evaluate the potential for adverse ecological effects. sintef.no These frameworks generally consist of four key steps: hazard identification, hazard characterization (or dose-response assessment), exposure assessment, and risk characterization. sintef.no

A central concept in many frameworks, such as those used in the European Union, is the comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). sintef.nowur.nl

Predicted Environmental Concentration (PEC): This is an estimation of the concentration of a substance that is expected to be found in various environmental compartments (water, soil, sediment). It is calculated based on production volumes, use patterns, and release estimates.

Predicted No-Effect Concentration (PNEC): This is the concentration of a substance below which adverse effects on the ecosystem are unlikely to occur. sintef.nowur.nl It is derived from ecotoxicity data (e.g., LC50, EC50, NOEC) from bioindicator species, to which an assessment factor (or safety factor) is applied to account for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems. sintef.no

The risk is characterized by the PEC/PNEC ratio. A ratio greater than 1 indicates that the predicted environmental concentration is higher than the level considered safe, suggesting a potential risk that may require further investigation or risk management measures. sintef.nowur.nl This tiered approach allows for efficient screening, where substances with low initial risk estimates can be deprioritized, while those with potential risks undergo more detailed, higher-tier assessments. wur.nl These higher tiers might involve more complex exposure modeling or the use of Species Sensitivity Distributions (SSDs), which model the variation in sensitivity across a larger number of species. sintef.nowur.nl

For alkylphenols, regulatory bodies have recognized the need for thorough assessment due to their potential for toxicity and persistence. service.gov.uk While major assessments have focused on more commercially prominent members like nonylphenol and octylphenol (B599344), the frameworks are designed to be applicable to the entire chemical class. service.gov.uknih.gov The prioritization of certain alkylphenols for full environmental risk assessments sets a precedent for evaluating other, less-studied members like Phenol, 4-(1-methylbutyl)-. service.gov.uk Studies have grouped alkylphenols by their carbon chain length (e.g., C4-C5 alkylphenols) for risk assessment purposes, acknowledging that properties like toxicity can be related to the alkyl chain length. sintef.noservice.gov.uk This category-based approach is a key part of the risk assessment framework for managing large groups of related chemicals. regulations.gov

Ecotoxicity Data for p-tert-Amylphenol (CAS No. 80-46-6), a Structural Analogue of Phenol, 4-(1-methylbutyl)-

| Species | Trophic Level | Test Duration | Endpoint | Result (mg/L) | Reference |

| Pimephales promelas (Fathead minnow) | Consumer (Fish) | 96 hours | LC50 | >1 - 10 | windows.net |

| Daphnia magna (Water flea) | Consumer (Invertebrate) | 48 hours | EC50 | >1 - 10 | windows.net |

| Pseudokirchneriella subcapitata (Green algae) | Producer | 72 hours | EC50 | >1 - 10 | windows.net |

| Oryzias latipes (Orange-red killifish) | Consumer (Fish) | 100 days | NOEC | 0.1 | windows.net |

This table presents data for p-tert-amylphenol as a representative C5-alkylphenol due to the lack of publicly available, detailed ecotoxicity data for Phenol, 4-(1-methylbutyl)-. LC50: Lethal Concentration for 50% of the test population. EC50: Effective Concentration for 50% of the test population. NOEC: No Observed Effect Concentration.

Environmental Dynamics, Fate, and Bioremediation of Phenol, 4 1 Methylbutyl

Identification of Anthropogenic and Natural Sources of Environmental Introduction

The introduction of Phenol (B47542), 4-(1-methylbutyl)- into the environment stems from both human activities and natural processes.

Industrial Effluents and Wastewater Discharge from Manufacturing Processes

Phenol, 4-(1-methylbutyl)- is utilized as an intermediate in the manufacturing of other chemicals. europa.eu Its release into the environment can occur from industrial sites through wastewater discharge. europa.eu Alkylphenols, as a broader category, are used in the production of a wide array of products including plastics, paints, pesticides, phenolic resins, and detergents. scispace.com Consequently, industrial effluents from these manufacturing processes are a significant source of alkylphenols in the environment. rewe-group.com The textile and petroleum industries are also notable contributors to alkylphenol contamination of waterways through their wastewater. rewe-group.com Furthermore, the production of antioxidants for polymers like rubber and PVC, as well as phenolic resins for bonding agents, involves alkylphenols as intermediates. afirm-group.comafirm-group.com

Natural Decomposition and Biogeochemical Cycling of Phenolic Structures

Phenolic compounds are naturally synthesized by a variety of plants and microorganisms. wikipedia.org The decomposition of organic matter, such as lignin (B12514952) from plant biomass, can release phenolic structures into the environment. frontiersin.org While direct natural production of Phenol, 4-(1-methylbutyl)- is not extensively documented, some studies have reported its presence in certain plants, such as Crotalaria ramosissima. informaticsjournals.co.in The biogeochemical cycling of these naturally occurring phenolic compounds contributes to the background levels of phenols in various ecosystems.

Environmental Fate and Persistence Studies

Once released into the environment, Phenol, 4-(1-methylbutyl)- is subject to various degradation processes that determine its persistence. It is expected to have moderate to slight mobility in soil. epa.gov Some alkylphenols are known to be persistent in nature, not readily degrading in sewage treatment processes. rewe-group.com The structure of the alkyl chain plays a role in persistence, with branched structures potentially showing reduced microbial degradation compared to linear ones.

Abiotic Degradation Processes (e.g., Photooxidation, Chemical Oxidation)

Abiotic degradation, particularly through oxidation, can significantly alter the distribution of alkylphenols in the environment. geologyscience.ru

Photooxidation: Exposure to sunlight can enhance the oxidation of alkylphenols. geologyscience.ru Studies on alkylphenol mixtures have shown that photooxidation can significantly alter their composition, with degradation rates influenced by factors like light exposure and the presence of oxygen. geologyscience.ru Phenol itself is broken down in the air, typically within one to two days. cdc.gov

Chemical Oxidation: Chemical oxidation processes, including the use of catalysts like divanadium-substituted polyoxotungstates with hydrogen peroxide, have been shown to effectively oxidize alkylphenols to corresponding p-benzoquinones. acs.org Another method involves the use of methyltrioxorhenium (VII) as a catalyst for the oxidation of alkylphenols. acs.org The selective oxidation of aliphatic C-H bonds in alkylphenols is a key process in their biological degradation as well. nih.govpnas.org

Biodegradation by Microbial Systems

Microorganisms play a crucial role in the breakdown of Phenol, 4-(1-methylbutyl)- and other alkylphenols. The biodegradation of these compounds is a key process for their removal from contaminated environments. nih.govexlibrisgroup.com

Bacterial Degradation Pathways (e.g., Ortho- and Meta-Cleavage Pathways)

Bacteria have evolved specific enzymatic pathways to degrade aromatic compounds like phenols. The initial step often involves the hydroxylation of the phenol to form a catechol intermediate. frontiersin.org From there, the aromatic ring is cleaved through one of two primary pathways:

Ortho-Cleavage Pathway: In this pathway, the bond between the two hydroxyl groups of the catechol ring is broken by the enzyme catechol 1,2-dioxygenase. scispace.comfrontiersin.org This pathway is one of the two main routes for the aerobic degradation of catechol. researchgate.net

Meta-Cleavage Pathway: This pathway involves the cleavage of the bond adjacent to the hydroxyl groups by the enzyme catechol 2,3-dioxygenase. scispace.comfrontiersin.orgnih.gov In some bacteria, like certain species of Rhodococcus, 4-alkylphenols are exclusively catabolized via the meta-cleavage pathway. frontiersin.orgnih.govbiorxiv.org The degradation of phenol by Pseudomonas fluorescens has also been shown to proceed through a meta-cleavage pathway. nih.gov

The specific pathway utilized can depend on the bacterial strain and the specific structure of the alkylphenol. scispace.com For instance, studies on Pseudomonas species have revealed the presence of genes for both ortho- and meta-cleavage pathways. scispace.com

Table 1: Key Enzymes in Bacterial Degradation of Phenols

| Enzyme | Pathway | Function |

|---|---|---|

| Phenol Hydroxylase | Initial Hydroxylation | Converts phenol to catechol. frontiersin.org |

| Catechol 1,2-dioxygenase | Ortho-cleavage | Cleaves the catechol ring between the hydroxyl groups. scispace.comfrontiersin.org |

| Catechol 2,3-dioxygenase | Meta-cleavage | Cleaves the catechol ring adjacent to the hydroxyl groups. scispace.comfrontiersin.orgnih.gov |

| 2-hydroxymuconate semialdehyde hydrolase | Meta-cleavage | An enzyme involved in the downstream processing of the meta-cleavage product. sci-hub.se |

| 2-hydroxymuconate semialdehyde dehydrogenase | Meta-cleavage | Another enzyme in the meta-cleavage pathway. sci-hub.se |

Characterization of Key Enzymes (Phenol Hydroxylase, Catechol 1,2-Dioxygenase, Catechol 2,3-Dioxygenase)

Algal Degradation Capabilities and Metabolic Adaptation

Algae, including both microalgae and macroalgae, offer an environmentally friendly approach to the bioremediation of phenolic compounds. ekb.eg They can employ several mechanisms, including adsorption, bioaccumulation, and biodegradation. ekb.eg Certain phenol-resistant microalgae are capable of degrading phenol, although high concentrations can be inhibitory to their growth. ekb.eg The biodegradation process in algae involves enzymatic pathways, and in some cases, co-metabolism with other organic substrates can enhance the degradation of phenolic compounds. ekb.eg For instance, the addition of phenol has been shown to accelerate the biodegradation of p-cresol (B1678582) through co-metabolism. ekb.eg

Fungal Degradation Mechanisms (e.g., Umbelopsis isabellina)

Fungi also play a role in the degradation of phenolic pollutants. The non-ligninolytic fungus Umbelopsis isabellina has demonstrated the ability to effectively degrade various alkylphenols. nih.gov Studies have shown that this fungus can eliminate over 90% of certain phenolic compounds within 12 hours of incubation. nih.gov The degradation process often involves biotransformation into less harmful intermediates, such as (hydroxyalkyl)phenols. nih.gov The cytochrome P450 enzyme system has been implicated in the metabolism of certain pollutants by U. isabellina. d-nb.info This fungus is known for its potential in degrading pollutants like nonylphenol and 4-tert-octylphenol (B29142) and is also recognized for its ability to produce lipids, making it a subject of interest for biofuel production. redlist.inforesearchgate.netnih.gov

Influential Environmental Factors on Biodegradation Efficiency (e.g., Substrate Concentration, pH, Nutrient Availability, Oxygen Levels)

The efficiency of microbial degradation of phenolic compounds is significantly influenced by several environmental factors.

Substrate Concentration : High concentrations of phenol can be toxic and inhibit microbial growth and degradation activity. mdpi.comnih.gov However, some adapted strains can tolerate and degrade phenol at very high concentrations. mdpi.comnih.govwustl.edu The degradation rate can also be influenced by the initial substrate concentration, with some strains showing maximum degradation at specific concentrations. nih.govresearchgate.net

pH : The pH of the environment is a critical factor affecting microbial growth and enzymatic activity. mdpi.com Most phenol-degrading bacteria have an optimal pH range, often around neutral (pH 7). researchgate.netmdpi.com However, some species can tolerate a wider pH range. researchgate.net

Nutrient Availability : The presence of other carbon and nitrogen sources can affect phenol degradation. mdpi.comimrpress.com In some cases, the addition of co-substrates can enhance the biodegradation process. academicjournals.org The availability of essential nutrients like phosphorus and certain minerals is also crucial for microbial activity. mdpi.com

Oxygen Levels : Aerobic degradation of phenol is a common and efficient process that requires oxygen for the initial hydroxylation of the phenol ring. mdpi.comresearchgate.net The aeration rate is an important parameter in bioreactor systems designed for phenol degradation. nih.gov

The table below outlines the optimal conditions for phenol degradation by various microorganisms.

| Factor | Optimal Condition/Effect |

| Substrate Concentration | Varies by strain; high concentrations can be inhibitory mdpi.comnih.gov |

| pH | Often optimal around neutral (7.0) researchgate.netmdpi.com |

| Temperature | Mesophilic range (e.g., 28-37°C) is often optimal researchgate.netacademicjournals.org |

| Nutrients | Availability of carbon, nitrogen, and phosphorus is crucial mdpi.comimrpress.commdpi.com |

| Oxygen | Essential for aerobic degradation pathways mdpi.comresearchgate.net |

Bioaccumulation and Biotransformation Dynamics in Ecological Food Webs

Bioaccumulation, the process by which chemicals accumulate in living organisms to concentrations higher than in the surrounding environment, is a significant concern for persistent organic pollutants. For phenolic compounds, their potential to bioaccumulate and biomagnify in food webs is a key aspect of their environmental risk. canada.ca

The tendency of a chemical to bioaccumulate is often related to its hydrophobicity, commonly measured by the octanol-water partition coefficient (Kow). psu.eduresearchgate.net However, for air-breathing animals, the octanol-air partition coefficient (Koa) also plays a crucial role. psu.eduresearchgate.net Chemicals that are poorly metabolized can biomagnify, meaning their concentration increases at higher trophic levels. psu.edu

Biotransformation is the metabolic conversion of foreign compounds (xenobiotics) within an organism. In the context of phenolic compounds, biotransformation can lead to detoxification, where the parent compound is converted to less harmful metabolites. nih.gov However, in some cases, biotransformation can also produce metabolites with their own toxicity. The study of biotransformation pathways is essential for understanding the ultimate fate and ecological impact of these compounds.

Development of Bioremediation and Mitigation Technologies for Phenol, 4-(1-methylbutyl)- Contamination

Bioremediation technologies aim to harness the metabolic capabilities of microorganisms to clean up contaminated environments. jeeng.netnih.gov For phenol and its derivatives, several strategies have been developed:

Bioaugmentation : This approach involves the introduction of specific microbial strains or consortia with high degradation capabilities into a contaminated site to enhance the removal of the pollutant. jeeng.net The use of native, adapted microorganisms is often preferred. researchgate.netimrpress.com

Biostimulation : This strategy focuses on stimulating the growth and activity of indigenous microbial populations by adding nutrients and electron acceptors, thereby enhancing their natural degradation capabilities. jeeng.net

Bioreactors : For treating industrial wastewater, bioreactors provide a controlled environment for microbial degradation. nih.gov Different types of bioreactors, such as stirred tank reactors and biotrickling reactors, have been successfully used to treat phenol-contaminated water. nih.govresearchgate.net

Immobilization : Immobilizing microbial cells on a solid support can protect them from toxic concentrations of pollutants and improve their stability and reusability. nih.govnih.gov Immobilized cells of Rhodococcus opacus, for example, have shown enhanced degradation of high phenol concentrations and can be stored for extended periods without losing activity. mdpi.comnih.gov

The development of these technologies relies on a thorough understanding of the microbial processes involved, the key enzymes and genes, and the environmental factors that influence degradation efficiency. nih.gov

Advanced Analytical Methodologies for Phenol, 4 1 Methylbutyl Research

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic techniques are indispensable for the analysis of Phenol (B47542), 4-(1-methylbutyl)-, as they allow for its isolation from other substances within a mixture, which is a prerequisite for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a highly effective technique for analyzing volatile and semi-volatile compounds such as Phenol, 4-(1-methylbutyl)-. matec-conferences.org This method involves vaporizing the sample and separating its components in a gas chromatograph before they are ionized and fragmented in a mass spectrometer. The resulting mass spectrum acts as a unique chemical fingerprint, enabling definitive identification.

GC-MS is frequently used to detect Phenol, 4-(1-methylbutyl)- and other related alkylphenols in complex environmental samples like wastewater and groundwater. acs.org To enhance sensitivity and selectivity, especially for trace-level detection, samples may undergo a derivatization step before analysis. acs.orgresearchgate.net This process modifies the analyte to improve its chromatographic behavior and detection. The high sensitivity of GC-MS makes it suitable for detecting phenols at very low concentrations. matec-conferences.org

Table 1: Typical GC-MS Parameters for Alkylphenol Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | tandfonline.com |

| Injector | Splitless mode, 240-250 °C | acs.orgtandfonline.com |

| Carrier Gas | Helium (>99.999%) | tandfonline.com |

| Oven Program | Initial 80 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 10 min | tandfonline.com |

| Derivatization | Often performed with reagents like pentafluorobenzoyl chloride (PFBCl) or BSTFA | acs.orgresearchgate.net |

| Ionization Mode | Electron Ionization (EI) at 70 eV or Negative Chemical Ionization (NCI) | researchgate.nettandfonline.com |

| Detector | Mass Spectrometer in Selected Ion Monitoring (SIM) mode | acs.orgtandfonline.com |

This table presents a compilation of typical parameters from various sources and may be adapted based on the specific sample matrix and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Phenol, 4-(1-methylbutyl)- Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial analytical method for Phenol, 4-(1-methylbutyl)-, especially when the compound is part of a mixture that is not suitable for the high temperatures of gas chromatography. nih.gov This technique separates compounds in a liquid mobile phase as they pass through a solid stationary phase column. nih.gov

Reversed-phase HPLC is the most common approach for alkylphenols, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of acetonitrile (B52724) and water. nih.govmdpi.com Detection is typically achieved with a Diode Array Detector (DAD) or a fluorescence detector, the latter offering enhanced sensitivity for phenolic compounds. nih.govresearchgate.net An HPLC method was successfully developed and validated for the detection of trace amounts of 4-tert-amylphenol (B45051). nih.gov This method demonstrated linearity, accuracy with high recovery rates from surfaces, and reproducibility. nih.gov

Table 2: Representative HPLC Method Conditions for Alkylphenol Analysis

| Parameter | Typical Value/Condition | Source |

|---|---|---|

| Column | Reversed-phase C18/SCX (mixed-mode) or equivalent | nih.gov |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Acetic Acid solution | mdpi.comresearchgate.net |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govresearchgate.net |

| Detection | Diode Array (DAD) at ~279 nm or Fluorescence (FLD) with excitation at 220 nm and emission at 315 nm | nih.gov |

| Column Temperature | Ambient or controlled at 25-30 °C | researchgate.netdphen1.com |

| Injection Volume | 10 - 20 µL | researchgate.netdphen1.com |

This table outlines common HPLC conditions; specific parameters can be optimized for different analytical requirements.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are vital for determining the molecular structure of Phenol, 4-(1-methylbutyl)- and can also be adapted for quantitative measurements.

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection–Fourier Transform Infrared (ATR-FTIR) spectroscopy is a fast, non-destructive technique used to identify functional groups within a molecule. mdpi.com The method provides information on the molecular vibrations that occur when the sample absorbs infrared radiation. researchgate.net For Phenol, 4-(1-methylbutyl)-, the spectrum reveals characteristic absorption bands corresponding to the hydroxyl (-OH) group, the aromatic ring, and the aliphatic C-H bonds, confirming its chemical identity. mdpi.com The fingerprint region of the spectrum, which contains vibrations from polysaccharides and organic acids, is particularly significant for distinguishing between samples. mdpi.com

Table 3: Characteristic ATR-FTIR Absorption Bands for Phenolic Compounds

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Source |

|---|---|---|

| O-H stretch (phenolic) | 3600–3100 | mdpi.com |

| C-H stretch (aromatic & aliphatic) | 3100–2800 | mdpi.com |

| C=C stretch (aromatic ring) | 1640–1441 | researchgate.nettudublin.ie |

| C-O stretch (phenol) & C-O-H bend | 1200–900 | mdpi.com |

This table shows general wavenumber ranges for functional groups found in phenolic compounds.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of molecules. researchgate.net Advanced 2D NMR experiments are instrumental in establishing the connectivity between atoms, which is essential for assigning the proton (¹H) and carbon (¹³C) signals of Phenol, 4-(1-methylbutyl)- without ambiguity. researchgate.net

Furthermore, NMR can be used to investigate the three-dimensional conformation of the molecule and its interactions with its environment. mdpi.com The chemical shifts of the phenolic hydroxyl (-OH) protons are particularly sensitive to hydrogen bonding, providing valuable insight into both intramolecular and intermolecular interactions. mdpi.com By optimizing experimental parameters like solvent and temperature, extremely sharp signals for these -OH protons can be obtained, allowing for detailed structural analysis even in complex mixtures. mdpi.com

Strategies for Sample Preparation and Minimization of Matrix Effects in Research Samples

Effective sample preparation is a crucial prerequisite for the reliable analysis of Phenol, 4-(1-methylbutyl)-, especially when it is present in complex samples where other substances can interfere with the results. chromatographyonline.com The primary objectives of sample preparation are to isolate the target analyte from the matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.govdss.go.th

Several techniques are commonly employed for the extraction and cleanup of phenolic compounds from various matrices:

Liquid-Liquid Extraction (LLE): This classic technique partitions the analyte between two immiscible liquid phases, for example, an aqueous sample and an organic solvent like n-hexane. thermofisher.com

Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating analytes from aqueous samples. researchgate.netchromatographyonline.com The sample is passed through a cartridge containing a solid sorbent that retains the analyte, which is later eluted with a small volume of solvent. dss.go.th This method is effective for removing interferences and preconcentrating analytes present in low concentrations. chromatographyonline.com

Supported Liquid Extraction (SLE): This is a rapid one-step cleanup process that uses specialized cartridges to eliminate matrix effects, proving effective in complex food matrices like milk. mdpi.comresearchgate.net

Modern Extraction Techniques: To improve efficiency and reduce solvent use, modern methods like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are increasingly used. nih.gov

The choice of a specific sample preparation method depends on factors such as the sample type, the concentration of Phenol, 4-(1-methylbutyl)-, and the subsequent analytical technique. nih.gov Combining different preparation techniques can be effective but may become cumbersome for large numbers of samples. chromatographyonline.com

Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity in Research

The pursuit of enhanced sensitivity and specificity in the detection and quantification of Phenol, 4-(1-methylbutyl)-, also known as 4-tert-amylphenol, has led to the development of innovative analytical methodologies. These advancements are crucial for understanding its presence and behavior in various matrices, from environmental samples to industrial settings. Researchers have focused on refining extraction techniques and improving instrumental analysis to achieve lower detection limits and more reliable quantification.

A significant development in this area is the application of novel microextraction techniques. One such method is fabric phase sorptive extraction (FPSE), which has been successfully employed for the preconcentration of several endocrine-disrupting alkylphenols, including 4-tert-amylphenol, from aqueous and soil samples. nih.gov This technique, coupled with high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, offers a robust and efficient analytical solution. nih.gov The performance of the FPSE method is influenced by several key parameters, such as extraction time, the choice of eluting solvent, elution time, and the pH of the sample matrix, all of which have been optimized in research studies. nih.gov

Another area of advancement is in the validation of highly sensitive chromatographic methods for specific applications. For instance, a high-performance liquid chromatography (HPLC) method has been developed and validated for the detection of trace amounts of 4-tert-amylphenol, particularly in the context of cleaning validation for industrial equipment. researchgate.net This method demonstrates high accuracy and reproducibility for determining residual levels of the compound on surfaces. researchgate.net

Furthermore, comprehensive analytical approaches are being utilized for the non-targeted analysis of organic pollutants in complex environmental samples. For example, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) has been used to identify a wide range of compounds, including 4-tert-amylphenol, in groundwater impacted by fuel spills. mdpi.com This powerful technique allows for the detection of a broad spectrum of metabolites and contaminants, providing a more complete picture of the chemical composition of the sample. mdpi.com

Detailed Research Findings

Recent studies have provided detailed performance data for these novel analytical methods. For the FPSE-HPLC-UV method, researchers have established calibration curves for target analytes in the concentration range of 5–500 ng/mL, with high coefficients of determination (R² > 0.992). nih.gov The extraction efficiency for 4-tert-amylphenol was found to be 78.0%, and the limit of detection was determined to be in the range of 0.161 to 0.192 ng/mL for the group of alkylphenols studied. nih.gov

The validated HPLC method for trace analysis has shown linearity in the range of 0.5 to 10.00 ppm in solution. researchgate.net The accuracy of this method is notable, with a recovery of up to 95% for 4-tert-amylphenol from stainless steel surfaces. researchgate.net The limit of detection for 4-tert-amylphenol in solution was established to be 0.076 ppm by peak area, and the limit of quantitation was 0.25 ppm by peak area.

The following tables summarize the key performance characteristics of these advanced analytical methodologies.

Table 1: Performance of Fabric Phase Sorptive Extraction with HPLC-UV for 4-tert-Amylphenol Analysis

| Parameter | Value | Reference |

|---|---|---|

| Extraction Technique | Fabric Phase Sorptive Extraction (FPSE) | nih.gov |

| Analytical Instrument | High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | nih.gov |

| Mobile Phase | Acetonitrile/Water (60:40 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Type | Reversed-phase C18 | nih.gov |

| Wavelength (λmax) | 225 nm | nih.gov |

| Calibration Range | 5-500 ng/mL | nih.gov |

| Coefficient of Determination (R²) | > 0.992 | nih.gov |

| Extraction Efficiency | 78.0% | nih.gov |

Table 2: Performance of HPLC Method for Trace Analysis of 4-tert-Amylphenol

| Parameter | Value (in Solution) | Value (from Metal Surface Recovery) | Reference |

|---|---|---|---|

| Analytical Instrument | High-Performance Liquid Chromatography (HPLC) | High-Performance Liquid Chromatography (HPLC) | researchgate.net |

| Linearity Range | 0.5 - 10.00 ppm | - | researchgate.net |

| Recovery | - | Up to 95% | researchgate.net |

| Limit of Detection (LOD) | 0.076 ppm (by peak area) | 1.77 ppb (by peak area) | |

| Limit of Quantitation (LOQ) | 0.25 ppm (by peak area) | 3.89 ppm (by peak area) |

Structure Activity Relationship Sar Studies of Phenol, 4 1 Methylbutyl and Analogues

Theoretical Frameworks and Computational Chemistry Approaches in SAR Analysis

The investigation of ligand-receptor interactions in toxicology and medicinal chemistry is greatly aided by the quantitative structure-activity relationship (QSAR) paradigm. jst.go.jp This approach allows for a cohesive understanding of the mechanisms at play for a specific class of related molecules. jst.go.jp For phenolic compounds, QSAR models are fundamental in predicting their toxicological and biological activities. These models transform the complex relationship between a molecule's structure and its biological response into a computational problem by encoding chemical structures into numerical descriptors. arxiv.org

Theoretical frameworks in SAR analysis of phenols often rely on a variety of computational chemistry approaches:

Multiple Linear Regression (MLR): This statistical technique is used to model the relationship between a dependent variable (e.g., toxicity) and one or more independent variables (molecular descriptors). rsc.orgnih.gov

Partial Least Squares (PLS) Regression: This method is particularly useful when the number of predictor variables is large and there is multicollinearity among them. nih.govnih.gov

Neural Networks (NN): These are computational models inspired by the structure and function of biological neural networks and can be used to model complex, non-linear relationships. nih.govinsilico.eu

Support Vector Regression (SVR): A machine learning technique that can be used for both linear and non-linear regression. rsc.org

Genetic Algorithms (GA): These are used as a variable selection method to identify the most relevant molecular descriptors for building robust QSAR models. nih.govnih.gov

These computational methods utilize molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Key descriptors for phenols include hydrophobicity (often represented by log P or log K_ow) and electronic parameters (like Hammett sigma constants or molecular orbital indices). jst.go.jp The overarching principle is that molecules with similar structures are likely to exhibit similar biological activities. arxiv.org

Impact of Alkyl Chain Branching and Length on Biological and Toxicological Activities

The structure of the alkyl substituent, particularly its length and degree of branching, significantly influences the biological and toxicological properties of alkylphenols.

Alkyl Chain Length:

General Trend: For many biological activities, including antimicrobial and estrogenic effects, an increase in the length of the alkyl chain often correlates with increased activity up to a certain point. dtic.milnih.gov For instance, the estrogenic activity of 4-alkylphenols increases with the size of the substituent. nih.gov Similarly, the antimicrobial activity of alkyl-substituted phenols against both Gram-negative and Gram-positive bacteria tends to increase as the alkyl chain length increases from methyl to pentyl. dtic.mil

Parabolic Relationship: The relationship between alkyl chain length and antioxidant effectiveness can be nonlinear and parabolic. mdpi.com Studies have shown that antioxidant activity may increase with chain length up to an optimal length (often around an octyl chain) before starting to decrease. mdpi.com

Alkyl Chain Branching:

Biodegradation: Branching in the alkyl chain can significantly impact the biodegradability of alkylphenols. tandfonline.com Structural hindrance caused by branched alkyl groups, such as in the ortho or para positions, can inhibit the biodegradation of these compounds. tandfonline.com

Estrogenic Activity: The degree of branching on the α-carbon of the alkyl group is a key factor in determining the estrogenic activity of 4-nonylphenol (B119669) isomers. jst.go.jp

Toxicity: The structural features of the alkyl group are crucial for toxic activity. For example, in a study of substituted phenols, a methyl group at the 4-position combined with ortho-alkyl groups that create moderate hindrance on the hydroxyl group were found to be essential for toxic effects. researchgate.net

The following table summarizes the general impact of alkyl chain characteristics on the activity of phenols:

| Alkyl Chain Characteristic | Impact on Biological/Toxicological Activity | Reference |

| Increasing Chain Length | Generally increases antimicrobial and estrogenic activity up to an optimal length. | dtic.milnih.govnih.gov |

| Can lead to a parabolic relationship with antioxidant activity. | mdpi.com | |

| Increases hydrophobicity, potentially enhancing membrane penetration. | pjoes.com | |

| Can decrease solubility and bioavailability if excessively long. | dtic.mil | |

| Increased Branching | Can inhibit biodegradation due to structural hindrance. | tandfonline.com |

| Influences estrogenic activity, particularly branching at the α-carbon. | jst.go.jp | |

| Can be a key determinant of toxic activity in combination with other structural features. | researchgate.net |

Examination of Positional Isomerism and Substituent Effects on Bioactivity

Positional isomerism, which describes compounds with the same molecular formula but different substituent positions on the aromatic ring, plays a critical role in the bioactivity of phenols. algoreducation.com Even minor changes in the position of the alkyl group can lead to significant differences in physical, chemical, and biological properties. algoreducation.comvulcanchem.com

Influence on Toxicity: The position of alkyl substituents can have a major impact on the toxicological properties of phenols. industrialchemicals.gov.au For example, the toxicities of phenols to various organisms are significantly affected by the electronic features of the phenolic hydroxyl group, which are in turn influenced by the position of substituents. nih.gov

Antimicrobial Activity: The position of substituents can affect the antimicrobial efficacy of phenolic compounds. In a study of biphenyl (B1667301) antimicrobial peptidomimetics, different positional isomers exhibited varied efficacy against different bacterial strains. nih.gov For instance, ortho-substituents on phenolic groups have been shown to decrease biological activity against oral bacteria. mdpi.com

Antioxidant Activity: The arrangement of hydroxyl groups and other substituents on the aromatic ring affects the antioxidant activity of phenols. mdpi.com

Estrogenic Activity: For alkylphenols, the substitution is typically at the 4-position (para-position). service.gov.uk The estrogenic activity of these compounds is influenced by the structure of the alkyl group at this position. nih.gov

The nature of the substituent itself also has a profound effect on bioactivity:

Electron-donating vs. Electron-withdrawing groups: The electronic properties of substituents influence the reactivity of the phenolic hydroxyl group. Electron-donating groups can increase the electron density on the ring and enhance antioxidant activity by decreasing the bond dissociation energy of the phenolic O-H bond. mdpi.com

Steric Effects: The size and bulkiness of substituents can create steric hindrance, which may affect the molecule's ability to interact with biological targets. researchgate.net For example, a moderate hindering effect on the hydroxyl group by ortho-alkyl groups has been identified as a key feature for the toxic activity of certain phenols. researchgate.net

Correlation of Molecular Descriptors with Observed Biological and Environmental Endpoints